molecular formula C15H19N5O4 B2373891 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1903250-47-4

1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2373891
CAS RN: 1903250-47-4
M. Wt: 333.348
InChI Key: SJEGDSHBWNJCGD-UHFFFAOYSA-N
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Description

1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O4 and its molecular weight is 333.348. The purity is usually 95%.
BenchChem offers high-quality 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Inhibitors

Research has identified a new chemical class of antiproliferative agents, including derivatives similar to the mentioned compound, which act as tubulin inhibitors. These compounds have shown potent activity in antiproliferative assays, suggesting their utility in cancer treatment by disrupting mitotic cell division in leukemia cell lines (Krasavin et al., 2014).

Herbicidal Activities

A series of derivatives has been synthesized as potential lead compounds targeting D1 protease in plants, based on homology modeling and virtual screening. These compounds exhibit moderate to good herbicidal activities, offering a new approach to weed management in agriculture (Hu et al., 2009).

Antibacterial Study

N-substituted derivatives of a related compound have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

CCR5 Antagonists for HIV-1

The discovery of derivatives acting as CCR5 antagonists with highly potent anti-HIV-1 activity signifies an important step in HIV/AIDS treatment. These compounds inhibit the replication of CCR5-using HIV-1 clinical isolates, demonstrating potential as therapeutic agents against HIV-1 (Imamura et al., 2006).

properties

IUPAC Name

1-acetyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-9-7-12(18-23-9)14-17-13(24-19-14)8-16-15(22)11-3-5-20(6-4-11)10(2)21/h7,11H,3-6,8H2,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGDSHBWNJCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

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